4-(DECYLOXY)PHENYL 4-(HEXYLOXY)BENZOATE
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Overview
Description
4-(DECYLOXY)PHENYL 4-(HEXYLOXY)BENZOATE is an organic compound with the molecular formula C30H44O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with hexyloxy and decyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(hexyloxy)-, 4-(decyloxy)phenyl ester typically involves the esterification of 4-(hexyloxy)benzoic acid with 4-(decyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(DECYLOXY)PHENYL 4-(HEXYLOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(DECYLOXY)PHENYL 4-(HEXYLOXY)BENZOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of liquid crystals and other advanced materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological membranes.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds
Mechanism of Action
The mechanism of action of benzoic acid, 4-(hexyloxy)-, 4-(decyloxy)phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with cellular components. The aromatic ring and alkoxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
4-(Hexyloxy)benzoic acid: A similar compound with a hexyloxy group but lacking the decyloxy group.
4-(Decyloxy)benzoic acid: Contains a decyloxy group but lacks the hexyloxy group.
4-(Hexyloxy)phenyl 4-(decyloxy)benzoate: Another ester derivative with similar structural features.
Uniqueness
4-(DECYLOXY)PHENYL 4-(HEXYLOXY)BENZOATE is unique due to the presence of both hexyloxy and decyloxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its potential for forming liquid crystalline phases, making it valuable for various applications .
Properties
CAS No. |
103521-22-8 |
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Molecular Formula |
C29H42O4 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(4-decoxyphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C29H42O4/c1-3-5-7-9-10-11-12-14-24-32-27-19-21-28(22-20-27)33-29(30)25-15-17-26(18-16-25)31-23-13-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |
InChI Key |
ZTVSENIKPMFGHB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
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